Cas no 2171669-08-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid
- EN300-1501035
- 2171669-08-0
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid
-
- Inchi: 1S/C23H24N2O7/c26-20-12-31-11-19(20)24-22(29)18(9-21(27)28)25-23(30)32-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20,26H,9-12H2,(H,24,29)(H,25,30)(H,27,28)
- InChI Key: RCPLCJRHDCARTQ-UHFFFAOYSA-N
- SMILES: O1CC(C(C1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)O
Computed Properties
- Exact Mass: 440.15835111g/mol
- Monoisotopic Mass: 440.15835111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 134Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1501035-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1501035-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1501035-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1501035-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1501035-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1501035-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1501035-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1501035-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1501035-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1501035-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxyoxolan-3-yl)carbamoyl]propanoic acid |
2171669-08-0 | 10g |
$14487.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid Related Literature
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid (CAS No. 2171669-08-0): An Overview
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid (CAS No. 2171669-08-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, plays a crucial role in the synthesis of peptides and other biologically active molecules. Its unique structural features and functional groups make it an essential building block in the development of novel therapeutic agents.
The Fmoc group, specifically the 9H-fluoren-9-ylmethoxycarbonyl moiety, is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions. This property allows for the sequential addition of amino acids without unwanted side reactions, ensuring high purity and yield in the final product. The presence of the 4-hydroxyoxolan-3-yl group further enhances the compound's reactivity and selectivity, making it particularly useful in the synthesis of complex peptides and peptidomimetics.
Recent studies have highlighted the potential applications of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a prodrug for targeted drug delivery systems. The Fmoc group can be designed to be cleaved by specific enzymes at the target site, releasing the active drug moiety with enhanced efficacy and reduced side effects.
In another study, researchers at the University of California, San Francisco, explored the use of this compound in the development of inhibitors for protein-protein interactions (PPIs). PPIs are critical for many biological processes, including signal transduction and cell cycle regulation. By designing peptides that mimic key interaction sites, scientists can disrupt these interactions and potentially treat diseases such as cancer and neurodegenerative disorders. The Fmoc protection strategy ensures that these peptides remain stable during synthesis and storage, while the 4-hydroxyoxolan-3-yl group enhances their solubility and bioavailability.
The chemical synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid involves several steps, including the protection of amino groups, coupling reactions, and deprotection. One common approach is to start with an appropriately protected amino acid derivative and then introduce the Fmoc group through a nucleophilic substitution reaction. The 4-hydroxyoxolan-3-yl group can be introduced via a ring-opening reaction with an epoxide or through other synthetic strategies. These methods have been optimized to achieve high yields and purity levels, making this compound readily available for research purposes.
The physical properties of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid are also noteworthy. It is a white crystalline solid with a molecular weight of approximately 505 g/mol. The compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
In terms of safety and handling, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid should be stored under dry conditions at room temperature to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and goggles to avoid skin contact or inhalation.
The future prospects for 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-y l)carbamoylpropanoic acid are promising. Ongoing research is focused on optimizing its use in drug delivery systems, developing more efficient synthetic methods, and exploring its potential applications in new therapeutic areas. As our understanding of biological processes continues to advance, this compound is likely to play an increasingly important role in the development of innovative treatments for various diseases.
2171669-08-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid) Related Products
- 1054484-42-2(N-(5-Bromo-2-chloropyridin-4-yl)-2,2-dimethylpropionamide)
- 117835-09-3(5-Methylpyrrolidine-2,4-dicarboxylic acid)
- 13517-31-2(2-Hydroxy-5-iodopyridine)
- 2228115-58-8(methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate)
- 1251571-35-3(7-(3,4-diethoxyphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1713163-17-7(4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine)
- 1882542-56-4(2-methylpyrazole-3-sulfinate)
- 1376350-77-4(2-{4-(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 1803963-92-9(3-(Aminomethyl)-6-iodo-4-methyl-2-(trifluoromethoxy)pyridine)
- 1805698-75-2(2,6-Diamino-5-iodo-1H-benzimidazole)




